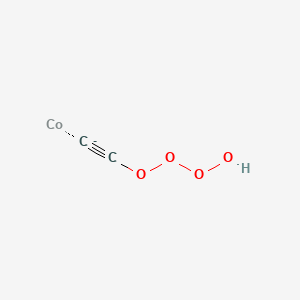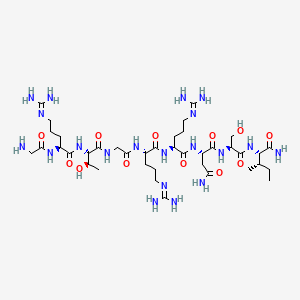
Cobalt;hydroperoxyperoxyethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;hydroperoxyperoxyethyne is a complex organometallic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of cobalt, hydroperoxy, and peroxyethyne groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cobalt;hydroperoxyperoxyethyne typically involves the reaction of cobalt salts with hydroperoxy and peroxyethyne precursors under controlled conditions. One common method involves the use of cobalt(II) acetate and hydroperoxyethyne in the presence of a suitable solvent, such as acetonitrile, under an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition of the hydroperoxy groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where cobalt salts and hydroperoxyethyne are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt;hydroperoxyperoxyethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and other oxidation products.
Reduction: Reduction reactions can convert the hydroperoxy groups to hydroxyl groups.
Substitution: The hydroperoxy and peroxyethyne groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Cobalt oxides and hydroxylated derivatives.
Reduction: Hydroxylated cobalt complexes.
Substitution: Substituted cobalt complexes with various functional groups.
Applications De Recherche Scientifique
Cobalt;hydroperoxyperoxyethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Cobalt;hydroperoxyperoxyethyne involves the interaction of its hydroperoxy and peroxyethyne groups with target molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems or facilitate chemical transformations in industrial processes. The cobalt center plays a crucial role in stabilizing the reactive intermediates and enhancing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
- Cobalt oxide
- Cobalt hydroxide
- Cobalt peroxide
Propriétés
Formule moléculaire |
C2HCoO4- |
|---|---|
Poids moléculaire |
147.96 g/mol |
Nom IUPAC |
cobalt;hydroperoxyperoxyethyne |
InChI |
InChI=1S/C2HO4.Co/c1-2-4-6-5-3;/h3H;/q-1; |
Clé InChI |
HPJFXHWCVDGFIY-UHFFFAOYSA-N |
SMILES canonique |
[C-]#COOOO.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)



![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)



![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)



